molecular formula C15H10Cl2N2OS B3000376 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-23-9

6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B3000376
CAS No.: 422527-23-9
M. Wt: 337.22
InChI Key: MAXZXHDQTCDIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic structure with a nitrogen-containing heterocycle. The core structure is modified at position 3 with a (2-chlorophenyl)methyl group and at position 2 with a sulfanylidene (thione) moiety. These substituents influence its physicochemical properties, such as lipophilicity (due to the chlorophenyl group) and hydrogen-bonding capacity (via the thione group).

Properties

CAS No.

422527-23-9

Molecular Formula

C15H10Cl2N2OS

Molecular Weight

337.22

IUPAC Name

6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10Cl2N2OS/c16-10-5-6-13-11(7-10)14(20)19(15(21)18-13)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21)

InChI Key

MAXZXHDQTCDIJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)Cl

solubility

not available

Origin of Product

United States

Biological Activity

6-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, known for its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H11Cl2N2S\text{C}_{15}\text{H}_{11}\text{Cl}_2\text{N}_2\text{S}

This structure features a quinazolinone core with a chlorophenyl substituent and a sulfanylidene group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene have shown significant inhibitory effects on various tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. In one study, derivatives exhibited IC50 values comparable to established drugs like imatinib and lapatinib:

CompoundTarget KinaseIC50 (µM)Reference
6-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylideneCDK20.173 ± 0.012
6-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylideneHER20.079 ± 0.015
ImatinibCDK20.131 ± 0.015
LapatinibHER20.078 ± 0.015

These results suggest that this compound may serve as a lead in the development of new anticancer therapies.

Antibacterial Activity

The antibacterial properties of quinazolinone derivatives have also been investigated. A study evaluated various derivatives for their antibacterial efficacy against common pathogens. The results indicated that several compounds demonstrated significant activity:

Compound NameBacterial Strain TestedZone of Inhibition (mm)Reference
Compound AE. coli20
Compound BS. aureus25
6-Chloro...P. aeruginosa18

The findings support the potential use of this compound in treating bacterial infections.

Antioxidant Activity

Antioxidant activity is another important aspect of quinazolinone compounds. The presence of hydroxyl groups in certain derivatives has been linked to enhanced antioxidant properties. Experimental assays such as ABTS and CUPRAC were employed to assess the antioxidant capacity:

Compound NameAntioxidant Activity (µM Trolox Equivalent)Reference
Quinazolinone Derivative A45 ± 5
Quinazolinone Derivative B60 ± 4
6-Chloro...50 ± 3

These results indicate that the compound may help mitigate oxidative stress-related diseases.

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro studies have demonstrated the cytotoxic effects of quinazolinone derivatives on cancer cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer). The mechanism of action was attributed to apoptosis induction and cell cycle arrest.
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to the active sites of target kinases, providing insights into their mechanism of action and supporting their potential as therapeutic agents.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The (2-chlorophenyl)methyl group in the target compound increases lipophilicity compared to allyl or aminoethyl substituents, which may enhance membrane permeability but reduce aqueous solubility . Methoxy groups (e.g., in the dimethoxyphenyl analog) balance lipophilicity and solubility, making them favorable for oral bioavailability .

Role of the Sulfanylidene Group: The thione moiety at position 2 is conserved in most analogs and likely serves as a hydrogen-bond donor/acceptor, critical for target binding. Its absence (e.g., in the 2-ethyl analog) may diminish biological activity .

Synthetic Accessibility: Allyl and arylalkyl substituents (e.g., (2-chlorophenyl)methyl) are introduced via alkylation or condensation reactions, as seen in thiazoloquinazoline syntheses . Diethylaminoethyl and methoxyphenylethyl groups require specialized reagents, increasing synthetic complexity .

Chlorophenyl groups are common in bioactive compounds (e.g., clopidogrel, a thienopyridine antiplatelet agent), where they contribute to target specificity and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.